

# ranirestat (AS-3201) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ranirestat |           |
| Cat. No.:            | B1678808   | Get Quote |

# Ranirestat (AS-3201): A Comprehensive Technical Guide

## An In-depth Analysis of the Aldose Reductase Inhibitor for Researchers and Drug Development Professionals

Introduction: Ranirestat, also known as AS-3201, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a key component of the polyol pathway, a metabolic route that converts glucose to sorbitol.[2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, Ranirestat aims to mitigate these long-term complications. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of Ranirestat, intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Properties**

**Ranirestat** is a spiro-pyrrolidino-hydantoin derivative with a complex heterocyclic structure.

Chemical Structure:



Table 1: Chemical and Physical Properties of Ranirestat (AS-3201)

| Property               | Value                                                                                                              | Source |
|------------------------|--------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name             | (3R)-2'-[(4-Bromo-2-fluorophenyl)methyl]-1'H-spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetrone | [4]    |
| CAS Number             | 147254-64-6                                                                                                        | [4]    |
| Molecular Formula      | C17H11BrFN3O4                                                                                                      | [1]    |
| Molecular Weight       | 420.19 g/mol                                                                                                       | [4][5] |
| SMILES                 | C1=CC2=C(C=C1)N(C(=O)C3(<br>C(=O)N(C(=O)C=C3)CC4=CC<br>=C(C=C4F)Br)CCN2)                                           | [6]    |
| pKa (Strongest Acidic) | 9.22                                                                                                               | [1]    |
| Solubility             | Soluble in DMSO (≥ 50 mg/mL)                                                                                       | [7][8] |
| Appearance             | Off-white to pink solid                                                                                            | [8]    |
| Storage                | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.                                      | [8]    |

Note: Experimentally determined melting and boiling points for **Ranirestat** are not readily available in the public domain.

## **Pharmacological Properties**

**Ranirestat**'s primary pharmacological action is the potent and specific inhibition of aldose reductase.

Table 2: Pharmacological Profile of Ranirestat (AS-3201)



| Parameter                  | Value   | Species/System    | Source |
|----------------------------|---------|-------------------|--------|
| IC₅₀ (Aldose<br>Reductase) | 11 nM   | Rat Lens          | [7]    |
| IC₅₀ (Aldose<br>Reductase) | 15 nM   | Recombinant Human | [7]    |
| Ki (Aldose Reductase)      | 0.38 nM | Recombinant Human | [7]    |

## **Mechanism of Action: The Polyol Pathway**

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH and the increase in the NADH/NAD+ ratio contribute to oxidative stress, both of which are implicated in cellular damage.





Click to download full resolution via product page

Caption: The Polyol Pathway and the inhibitory action of Ranirestat.

## Experimental Protocols In Vitro Aldose Reductase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against aldose reductase.

Objective: To determine the concentration of **Ranirestat** required to inhibit 50% of aldose reductase activity (IC<sub>50</sub>).

#### Materials:

- Purified or recombinant aldose reductase enzyme
- NADPH
- DL-glyceraldehyde (substrate)
- Phosphate buffer (pH 6.2)
- Ranirestat (AS-3201) dissolved in DMSO
- 96-well UV-transparent microplate
- Microplate spectrophotometer

#### Procedure:

- Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution. Prepare serial dilutions of Ranirestat in DMSO.
- Assay Setup: In a 96-well plate, add the reaction mixture to wells designated for the blank, control, and various concentrations of Ranirestat. Add the corresponding concentration of Ranirestat or DMSO (for the control) to the appropriate wells.







- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells except the blank.
- Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
- Data Analysis: Calculate the rate of reaction for each concentration of **Ranirestat**. The percentage of inhibition is determined relative to the control reaction. The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the logarithm of the **Ranirestat** concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Caption: Workflow for an in vitro aldose reductase inhibition assay.



## In Vivo Assessment of Diabetic Neuropathy in a Rat Model

This protocol outlines a typical preclinical study to evaluate the efficacy of **Ranirestat** in an animal model of diabetic neuropathy.

Objective: To assess the effect of **Ranirestat** on nerve conduction velocity in streptozotocin (STZ)-induced diabetic rats.

Animals: Male Wistar rats.

#### Procedure:

- Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.
- Treatment Groups: Diabetic rats are randomly assigned to treatment groups: vehicle control
  and Ranirestat (administered orally at various doses). A non-diabetic control group is also
  included.
- Treatment Period: Ranirestat is administered daily for a specified period (e.g., 4-8 weeks).
- Nerve Conduction Velocity (NCV) Measurement:
  - Rats are anesthetized, and their body temperature is maintained.
  - Stimulating electrodes are placed on the sciatic nerve at two points (e.g., the sciatic notch and the tibial nerve at the ankle).
  - Recording electrodes are placed in the interosseous muscles of the paw.
  - The nerve is stimulated at both points, and the latency of the muscle action potential is recorded.
  - NCV is calculated by dividing the distance between the two stimulating points by the difference in latency.



 Data Analysis: NCV values are compared between the different treatment groups using appropriate statistical methods.

## **Clinical Development**

Ranirestat has been evaluated in clinical trials for the treatment of diabetic sensorimotor polyneuropathy. A key phase III clinical trial (NCT00101426) was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of Ranirestat over 52 weeks. The primary endpoints often include changes in nerve conduction velocity.





Click to download full resolution via product page

**Caption:** Logical workflow of a Phase III clinical trial for **Ranirestat**.



#### Conclusion

Ranirestat (AS-3201) is a well-characterized, potent inhibitor of aldose reductase with a clear mechanism of action targeting the polyol pathway. Preclinical and clinical studies have demonstrated its potential to address the underlying mechanisms of diabetic neuropathy. This technical guide provides a foundational understanding of Ranirestat's chemical and pharmacological properties, which is essential for researchers and drug development professionals working on novel therapies for diabetic complications. Further research and development may continue to elucidate the full therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. brieflands.com [brieflands.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ranirestat Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ranirestat (AS-3201) chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678808#ranirestat-as-3201-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com